N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N'-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]thiourea
Description
N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N'-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]thiourea is a complex organic compound featuring pyrazole rings and thiourea functionalities
Properties
IUPAC Name |
1-[(2-ethylpyrazol-3-yl)methyl]-3-[1-[(2-fluorophenyl)methyl]pyrazol-4-yl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN6S/c1-2-24-15(7-8-20-24)10-19-17(25)22-14-9-21-23(12-14)11-13-5-3-4-6-16(13)18/h3-9,12H,2,10-11H2,1H3,(H2,19,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNCSXINRQFUFMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)CNC(=S)NC2=CN(N=C2)CC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the reaction of 1-ethyl-1H-pyrazol-5-ylmethylamine with 1-(2-fluorobenzyl)-1H-pyrazol-4-ylamine in the presence of thiourea under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with heating to facilitate the formation of the thiourea linkage.
Industrial Production Methods: On an industrial scale, the synthesis may involve larger reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry techniques can also be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The pyrazole rings can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can be performed to reduce the thiourea moiety to a thiourea derivative.
Substitution: Substitution reactions at the pyrazole rings can lead to the formation of various substituted pyrazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution pattern.
Major Products Formed:
Pyrazolone derivatives from oxidation.
Thiourea derivatives from reduction.
Substituted pyrazoles from substitution reactions.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of other heterocyclic compounds.
Biology: It can be used as a probe in biological studies to understand the interaction with biomolecules.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The pyrazole rings can bind to enzymes or receptors, modulating their activity. The thiourea group can form hydrogen bonds with biomolecules, influencing their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N'-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]thiourea
N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N'-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]thiourea
N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N'-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]thiourea
Uniqueness: The uniqueness of N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N'-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]thiourea lies in its specific substitution pattern on the pyrazole rings and the presence of the fluorine atom, which can influence its chemical and biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
